2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid
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Overview
Description
“2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic compound that is a core part of some natural products such as histidine, purine, histamine, and DNA-based structures . It has a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves two steps: the construction of a desired benzene ring containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by an optimized geometrical structure, electronic and vibrational features . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives can be analyzed using the MEP surface, which is a chemically reactive area appropriate for drug action .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of “2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” are not available in the retrieved papers.Scientific Research Applications
- Research Findings : A study synthesized 2-phenylbenzimidazoles and evaluated their anticancer activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. Notably, compounds with a methyl group at the 5 (6)-position on the benzimidazole scaffold exhibited significant anticancer effects. Electron-donating groups (such as OH, OMe, –NMe₂, –O–CH₂–C₆H₅) enhanced activity, while electron-withdrawing groups (–NO₂, –CF₃) reduced inhibition .
- Specific Findings : Certain derivatives demonstrated antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli .
- Noteworthy : These compounds exhibited antifungal activity against Candida albicans and Aspergillus niger .
- Results : Derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted phenyl groups showed good to moderate inhibitory actions .
Anticancer Activity
Antibacterial Action
Antifungal Activity
Inhibition of Tuberculosis
Vibrational Spectroscopy and Structure Analysis
Potential Drug Development
Mechanism of Action
properties
IUPAC Name |
2-(2-phenylbenzimidazol-1-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)10-20-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCBWBIRRVFDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid |
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